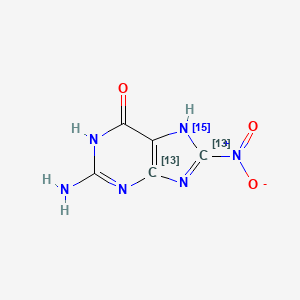

2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N

Description

2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N is a purine derivative with a nitro group at position 8 and an amino group at position 2. Its isotopic labeling (13C at positions 4 and 8, 15N at position 7) distinguishes it from non-labeled analogs, enabling precise tracking in pharmacokinetic, metabolic, and mechanistic studies .

Properties

Molecular Formula |

C5H4N6O3 |

|---|---|

Molecular Weight |

199.10 g/mol |

IUPAC Name |

2-amino-8-nitro-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12)/i2+1,5+1,7+1 |

InChI Key |

IYHJRKNFFYAOGE-BSGFKUSMSA-N |

Isomeric SMILES |

C12=[13C](N=C(NC1=O)N)N=[13C]([15NH]2)[N+](=O)[O-] |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the nitro group at the 8-position and the amino group at the 2-position. The isotopic labeling is achieved by using isotopically labeled precursors during the synthesis.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the general approach involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of isotopic labels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-1,9-dihydro-8-amino-6H-purin-6-one.

Scientific Research Applications

The compound features a nitro group at the 8-position of the purine ring, which significantly influences its biological activity and interactions with other molecules. The presence of stable isotopes (13C and 15N) allows for advanced studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 8-nitroguanine exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with nucleic acid synthesis and function, making them promising candidates for developing new antibiotics .

Cancer Research : The compound has been investigated for its potential role as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound in the design of novel anticancer drugs .

Molecular Biology

Biomarker Development : 8-nitroguanine has been identified as a potential biomarker for oxidative stress and DNA damage. Its formation in cells can indicate exposure to reactive oxygen species (ROS), making it useful for studying diseases related to oxidative stress .

DNA Interactions : The compound's ability to form adducts with DNA has implications for understanding mutagenesis and carcinogenesis. Studies have demonstrated that it can lead to G:C to T:A transversions, which are critical mutations associated with various cancers .

Material Science

Polymer Chemistry : The incorporation of 8-nitroguanine into polymer matrices has been explored for developing materials with enhanced optical and electronic properties. Its unique electronic characteristics allow for applications in organic electronics and photonic devices .

Nanotechnology : Research into using 8-nitroguanine in nanomaterials has shown promise in creating nanoparticles with tailored properties for drug delivery systems. The compound's stability and reactivity can be advantageous in designing targeted delivery mechanisms for therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Zaydi et al. synthesized several derivatives of 8-nitroguanine and evaluated their antimicrobial activity against clinical isolates of bacteria. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ampicillin, highlighting their potential in treating resistant bacterial infections .

Case Study 2: Cancer Cell Apoptosis

Research by Dhillon et al. focused on the apoptotic effects of 8-nitroguanine on various cancer cell lines. The findings revealed that treatment with the compound led to significant cell death through the activation of intrinsic apoptotic pathways, suggesting its utility in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, where it can be used to track molecular interactions and conformational changes. The isotopic labels allow for precise detection and analysis using techniques such as NMR spectroscopy and mass spectrometry.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Purine Derivatives

- However, the absence of isotopic labels limits its utility in mechanistic studies .

- Target Compound: The nitro group at C8 may confer oxidative stability or electron-deficient character, altering binding affinity in enzymatic systems. The amino group at C2 could facilitate hydrogen bonding, similar to adenine-based drugs. Isotopic labeling allows for precise metabolic pathway mapping.

Heterocyclic Analogues

- 2-Amino-1,3,4-thiadiazoles: These compounds exhibit antileishmanial activity due to their ability to disrupt parasitic redox systems. Their thiadiazole core, unlike the purine system, lacks conjugated π-electrons, reducing planarity and altering interaction modes with biological targets .

- 2-Amino-1,4-naphthoquinones: The quinone moiety enables redox cycling, generating reactive oxygen species (ROS). This contrasts with the purine-based target compound, which likely interacts via enzyme inhibition or substrate mimicry rather than redox activity .

Biological Activity

2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N, commonly referred to as 8-Nitroguanine, is a modified purine derivative that has garnered attention in various fields of biological research. Its unique structure, characterized by the presence of nitro and amino groups, suggests potential biological activities that could be harnessed for therapeutic applications.

- Molecular Formula : C₃¹³C₂H₄N₅¹⁵NO₃

- Molecular Weight : 199.1 g/mol

- CAS Number : 1215708-85-2

- Purity : >95% .

Antimicrobial Activity

Research indicates that compounds similar to 2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one exhibit significant antimicrobial properties. For instance, studies have shown that various nitro-substituted purines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial DNA synthesis and function due to the incorporation of these modified bases into nucleic acids .

Cytotoxic Effects

Cytotoxicity assays reveal that 8-Nitroguanine derivatives can exhibit potent cytotoxic effects against several cancer cell lines. For example, studies have documented that certain nitroguanine derivatives possess higher cytotoxicity than standard chemotherapeutic agents like cisplatin against specific cancer cell lines such as MDA-MB-231 and HT-29 . The cytotoxic mechanism may involve the induction of apoptosis through oxidative stress pathways.

Case Studies

- Study on Antimicrobial Efficacy :

-

Cytotoxicity in Cancer Research :

- In a controlled laboratory setting, derivatives of 2-Amino-1,9-dihydro-8-nitro-6H-purin were tested against various cancer cell lines. The findings demonstrated that certain derivatives induced significant cell cycle arrest and apoptosis in MDA-MB-231 cells, suggesting their potential as anticancer agents .

Research Findings

Q & A

Q. How can bibliometric analysis identify gaps in existing research on isotopic purine analogs?

- Methodological Answer : Use keyword clustering (e.g., "isotopic purines," "nitro-purine stability") in databases like PubMed or Web of Science. Map trends using ’s bibliometric framework to highlight understudied areas (e.g., environmental toxicity of nitro-purines). Prioritize research directions aligned with ’s proposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.